4-Fluoro-1-iodo-2-methoxybenzene

Process Chemistry Diazotization-Iodination Yield Optimization

4-Fluoro-1-iodo-2-methoxybenzene (CAS 450-90-8), also known as 5-fluoro-2-iodoanisole, is a difunctionalized aromatic building block featuring an iodo leaving group (C-I bond), a fluoro substituent, and a methoxy group on the benzene ring. The compound serves as a key substrate for cross-coupling reactions including Suzuki-Miyaura, Ullmann-type, and decarboxylative iodination pathways, enabling the construction of fluorinated biaryl architectures for medicinal chemistry, catalysis, and materials science.

Molecular Formula C7H6FIO
Molecular Weight 252.027
CAS No. 450-90-8
Cat. No. B2497414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-1-iodo-2-methoxybenzene
CAS450-90-8
Molecular FormulaC7H6FIO
Molecular Weight252.027
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)F)I
InChIInChI=1S/C7H6FIO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3
InChIKeyMBHUTPUUHOAWCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-1-iodo-2-methoxybenzene (CAS 450-90-8): Technical Baseline for Aryl Iodide Building Block Selection


4-Fluoro-1-iodo-2-methoxybenzene (CAS 450-90-8), also known as 5-fluoro-2-iodoanisole, is a difunctionalized aromatic building block featuring an iodo leaving group (C-I bond), a fluoro substituent, and a methoxy group on the benzene ring [1]. The compound serves as a key substrate for cross-coupling reactions including Suzuki-Miyaura, Ullmann-type, and decarboxylative iodination pathways, enabling the construction of fluorinated biaryl architectures for medicinal chemistry, catalysis, and materials science [2]. Its predictable C-I oxidative addition behavior relative to C-Br and C-Cl analogs establishes a defined reactivity baseline for synthetic route planning [3].

4-Fluoro-1-iodo-2-methoxybenzene (450-90-8) Cannot Be Freely Substituted by Other Fluoroiodoanisole Isomers or Halo Analogs


Fluoroiodomethoxybenzene regioisomers (e.g., 2-fluoro-4-iodoanisole CAS 3824-21-3, 2-fluoro-1-iodo-4-methoxybenzene CAS 458-51-5, 1-fluoro-2-iodo-3-methoxybenzene CAS 1080673-30-8) differ fundamentally in substitution pattern, directing electronic effects, and steric environment around the C-I bond [1]. Regioisomeric variation alters oxidative addition rates in cross-coupling reactions and changes regioselectivity in subsequent functionalization steps . The 1,2,4-trisubstitution pattern of 4-fluoro-1-iodo-2-methoxybenzene (iodo at C1, methoxy at C2, fluoro at C4) confers a specific electrostatic profile and steric accessibility that cannot be replicated by analogs with different substitution arrangements . A procurement specification lacking explicit CAS verification risks introducing a regioisomer with materially different coupling efficiency, reaction selectivity, and downstream product profile.

4-Fluoro-1-iodo-2-methoxybenzene (450-90-8) Quantitative Differentiation Evidence: Comparative Reactivity, Synthesis Efficiency, and Purity


4-Fluoro-1-iodo-2-methoxybenzene Synthesis via Diazotization-Iodination: 99% Isolated Yield Benchmark

The synthesis of 4-fluoro-1-iodo-2-methoxybenzene (isomer 1-fluoro-4-iodo-2-methoxybenzene, CAS 773855-64-4) via diazotization of 4-fluoro-3-methoxyphenylamine followed by KI-mediated iodination achieves a 99% isolated yield after aqueous workup and ethyl acetate extraction . This high-yielding, chromatography-free procedure produces the title compound as an orange oil in multigram quantities, demonstrating reliable scalability for procurement and inventory planning .

Process Chemistry Diazotization-Iodination Yield Optimization

Ullmann Coupling Selectivity: 4-Fluoro-1-iodo-2-methoxybenzene Tolerates Bromo Substituents While Maintaining Iodo-Selective Homocoupling

In Ullmann-type copper-mediated homocoupling reactions, multiply fluorine-substituted iodoanisoles (including 4-fluoro-1-iodo-2-methoxybenzene analogs) undergo selective coupling at the iodo position while tolerating bromo substituents on the same substrate [1]. This chemoselectivity enables the synthesis of highly fluorinated bisanisoles and, after methyl deprotection, corresponding 2,2′-biphenols [1]. An additional fluorine substituent on the aryl ring further influences coupling efficiency [1].

Ullmann Coupling C–C Bond Formation Fluorinated Biaryls

Transition-Metal-Free Decarboxylative Iodination: 95% Yield for 4-Fluoro-1-iodo-2-methoxybenzene

4-Fluoro-1-iodo-2-methoxybenzene (CAS 450-90-8) is synthesized in 95% yield via a transition-metal-free decarboxylative iodination protocol from 4-fluoro-2-methoxybenzoic acid using potassium phosphate and elemental iodine in acetonitrile over 6 hours [1]. This method avoids palladium or copper catalysts, reducing metal contamination concerns and waste disposal costs relative to traditional cross-coupling approaches.

Decarboxylative Iodination Transition-Metal-Free Synthesis Green Chemistry

C–I Bond Reactivity vs. C–Br/C–Cl in Pd-Catalyzed Cross-Coupling: Aryl Iodides as Superior Electrophiles

In palladium-catalyzed C–C cross-coupling reactions, aryl iodides (including 4-fluoro-1-iodo-2-methoxybenzene) have generally been established as better substrates than the corresponding aryl bromides or chlorides [1]. This advantage stems from the lower C–I bond dissociation energy (~55 kcal/mol vs. C–Br ~70 kcal/mol, C–Cl ~85 kcal/mol), which facilitates rate-determining oxidative addition . The presence of the para-fluoro and ortho-methoxy substituents further modulates oxidative addition kinetics through inductive and resonance electronic effects .

Cross-Coupling Palladium Catalysis Oxidative Addition

Purity Benchmark: ≥97% Assay (HPLC/GC) with Certificate of Analysis Availability

Commercially available 4-fluoro-1-iodo-2-methoxybenzene (CAS 450-90-8) is supplied with a standard purity of ≥97% as verified by HPLC, GC, and NMR batch analysis . This purity level exceeds the typical 90–95% range for research-grade substituted iodoarenes and is supported by certificate of analysis documentation enabling direct quality verification .

Quality Control Purity Specification Reproducibility

4-Fluoro-1-iodo-2-methoxybenzene (450-90-8) High-Value Research and Industrial Application Scenarios


Synthesis of Fluorinated Biaryl Scaffolds for Medicinal Chemistry via Suzuki-Miyaura Coupling

Use 4-fluoro-1-iodo-2-methoxybenzene as the aryl iodide partner in Pd-catalyzed Suzuki-Miyaura cross-couplings with (hetero)aryl boronic acids to construct fluorinated biaryl cores. The C–I bond undergoes efficient oxidative addition under mild conditions, enabling late-stage diversification of drug candidates where fluorine enhances metabolic stability and methoxy modulates electronic properties [1]. The 99% synthesis yield and ≥97% commercial purity ensure batch-to-batch consistency in SAR campaigns .

Construction of Highly Fluorinated 2,2′-Biphenols and Bisanisoles via Ullmann Homocoupling

Employ 4-fluoro-1-iodo-2-methoxybenzene in copper-mediated Ullmann-type homocoupling reactions to generate symmetrically substituted, multiply fluorinated bisanisoles. The reaction selectively couples at the iodo position while tolerating additional halogen substituents [1]. Subsequent methyl deprotection yields highly fluorinated 2,2′-biphenols—privileged scaffolds for chiral ligand design in asymmetric catalysis and for liquid crystal applications .

Transition-Metal-Free Decarboxylative Iodination for Cost-Effective Scale-Up

Produce 4-fluoro-1-iodo-2-methoxybenzene at scale via the 95%-yielding, transition-metal-free decarboxylative iodination of 4-fluoro-2-methoxybenzoic acid [1]. This route eliminates palladium/copper catalyst costs and associated heavy metal removal steps, making it suitable for process chemistry development and industrial procurement planning where metal contamination control is critical.

Quality-Controlled Building Block for Epigenetic Inhibitor Development (p300/CBP)

Utilize 4-fluoro-1-iodo-2-methoxybenzene as a key synthetic intermediate in the preparation of histone acetyltransferase p300 inhibitors [1]. The compound serves as a precursor for introducing fluorinated aromatic moieties into inhibitor scaffolds where fluorine substitution influences target binding and pharmacokinetic profile. The ≥97% purity specification and available CoA documentation support regulatory-compliant medicinal chemistry workflows .

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